molecular formula C21H16N2O5 B1666360 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- CAS No. 4702-64-1

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-

Cat. No. B1666360
CAS RN: 4702-64-1
M. Wt: 376.4 g/mol
InChI Key: OVPZEFAFTQSEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- is a Skin / Eye Irritant.

Scientific Research Applications

Clinical Trials and Cancer Research

9,10-Anthracenedione derivatives have been explored in clinical trials for their potential as anticancer agents. A study by Von Hoff et al. (1980) detailed a Phase I clinical trial of a new anthracenedione derivative, noting its potential in treating lung cancer.

Electrochemical Properties

The electrochemical properties of these compounds have been extensively studied. Cheng et al. (2013) investigated the electrochemical reduction process of 9,10-anthracenedione derivatives, revealing insights into their reaction mechanisms and potential applications in electrochemical fields (Cheng et al., 2013).

Applications in Cell Imaging

Derivatives of 9,10-Anthracenedione have also been used in cell imaging. Wang et al. (2020) synthesized new symmetrical derivatives that exhibited aggregation-induced emission, suitable for cell imaging applications (Wang et al., 2020).

Synthesis and Characterization for Anticancer Applications

Antonello et al. (1989) synthesized new 9,10-anthracenediones, which resembled known anticancer agents, suggesting their potential in cancer therapy (Antonello et al., 1989).

Antipsoriatic and Anti-inflammatory Properties

Müller and Prinz (1997) developed novel 9,10-dihydro-1,8-dihydroxy-9-oxo-2-anthracenecarboxylic and -hydroxamic acids, exhibiting inhibitory activity against enzymes involved in inflammation, suggesting their use in antipsoriatic therapy (Müller & Prinz, 1997).

Inhibition of Tubulin Polymerization

Prinz et al. (2011) synthesized phenylimino-10H-anthracen-9-ones, which were effective in inhibiting tubulin polymerization and demonstrated antiproliferative activity against tumor cells (Prinz et al., 2011).

Electrochemical Detection in Chemotherapy

Houpt and Baldwin (1983) developed a method for electrochemical detection of 9,10-Anthracenedione derivatives, which could be crucial in monitoring chemotherapy drug levels (Houpt & Baldwin, 1983).

DNA Interaction and Clastogenic Activity

Research by Rosenberg and Hittelman (1983) explored the clastogenic activity of an anthracenedione derivative, providing insights into its interaction with DNA and potential genotoxic effects (Rosenberg & Hittelman, 1983).

properties

CAS RN

4702-64-1

Product Name

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-13(23)16-18(19(11)25)21(27)15-12(22)6-7-14(24)17(15)20(16)26/h2-8,24-25H,22-23H2,1H3

InChI Key

OVPZEFAFTQSEJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Appearance

Solid powder

Other CAS RN

4702-64-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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